5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.: 133687-93-1
VCID: VC21238821
InChI: InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
SMILES: C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

CAS No.: 133687-93-1

Cat. No.: VC21238821

Molecular Formula: C8H5F3N2O

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one - 133687-93-1

CAS No. 133687-93-1
Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
IUPAC Name 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
Standard InChI InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
Standard InChI Key LSOWBXYANGMSPY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2

Chemical Identity and Structural Characteristics

Nomenclature and Identification

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is known by several synonymous names in chemical databases and literature. The compound is uniquely identified through various systematic naming conventions and registry numbers as detailed in Table 1.

Table 1: Identification Parameters of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Identification ParameterValue
CAS Registry Number133687-93-1
Molecular FormulaC₈H₅F₃N₂O
IUPAC Name5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
InChIKeyLSOWBXYANGMSPY-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=O)N2

The compound is also known by several alternative names, including:

  • 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

  • 5-(trifluoromethyl)benzimidazol-2(3H)-one

  • 5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Structural Features

The structure of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one consists of a benzimidazolone core with a trifluoromethyl substituent at position 5. Key structural features include:

  • A fused ring system comprising a benzene ring and an imidazolone ring

  • A carbonyl group at position 2 of the imidazole ring

  • A trifluoromethyl (CF₃) group at position 5 of the benzene ring

  • Two nitrogen atoms in the five-membered heterocyclic ring

  • A planar or near-planar conformation typical of benzimidazole systems

The presence of the trifluoromethyl group introduces unique electronic properties to the molecule, potentially affecting its reactivity, solubility, and biological activity profiles.

Physical and Chemical Properties

Basic Physical Properties

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one possesses distinctive physical characteristics that influence its behavior in chemical and biological systems.

Table 2: Physical Properties of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

PropertyValueSource
Molecular Weight202.13 g/mol
Exact Mass202.03539727 Da
Physical StateSolid (presumed)N/A
LogP1.4 (XLogP3-AA)
LogP (alternate calculation)1.87500
Polar Surface Area (PSA)48.65000

Computed Chemical Properties

Computational methods have been used to predict various chemical properties of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, providing insights into its potential reactivity and intermolecular interactions.

Table 3: Computed Chemical Properties of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

PropertyValueSource
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Hazard SymbolsT (Toxic)
Risk Codes25
Safety45

The compound contains two hydrogen bond donors (the N-H groups) and four hydrogen bond acceptors (the carbonyl oxygen and the fluorine atoms in the trifluoromethyl group). The absence of rotatable bonds suggests a rigid molecular structure, which may influence its binding characteristics in biological systems .

Related Compounds and Derivatives

Benzyl Derivatives

Several derivatives of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one have been documented, including N-substituted variants that may exhibit altered physicochemical and biological properties.

One notable derivative is 1-Benzyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 161469-01-8), which features a benzyl group attached to one of the nitrogen atoms in the imidazole ring .

Table 4: Properties of 1-Benzyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one

PropertyValueSource
CAS Number161469-01-8
Molecular FormulaC₁₅H₁₁F₃N₂O
Molecular Weight292.256
Density1.4±0.1 g/cm³
LogP3.98
Index of Refraction1.572

The addition of the benzyl group significantly increases the molecular weight and lipophilicity compared to the parent compound, with the LogP value increasing from 1.4 to 3.98. This enhanced lipophilicity may influence the compound's membrane permeability and distribution in biological systems .

Thione Derivatives

Another related compound is 1-Isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione, which differs from the parent compound in two key aspects: the oxygen at position 2 is replaced with sulfur (forming a thione), and an isopropyl group is attached to one of the nitrogen atoms .

This derivative maintains the trifluoromethyl group at position 5 but introduces additional structural modifications that may confer distinct chemical and biological properties. The replacement of the carbonyl oxygen with sulfur typically results in different hydrogen bonding characteristics and electronic properties .

Applications and Research Context

Significance of Fluorinated Heterocycles

Fluorinated heterocycles, including trifluoromethyl-substituted benzimidazoles, have gained prominence in medicinal chemistry and materials science due to several advantageous properties:

  • Enhanced metabolic stability

  • Altered electronic distributions affecting binding interactions

  • Modified acidity/basicity of neighboring functional groups

  • Increased lipophilicity influencing membrane permeability

  • Potential for forming unique non-covalent interactions

These properties make trifluoromethylated compounds valuable scaffolds for developing pharmaceuticals and functional materials with enhanced performance characteristics.

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